Anticancer agent 62

In Vivo Antitumor Efficacy Hepatocellular Carcinoma Xenograft Model

Anticancer agent 62 (Compound 4c) is a water-soluble carbazole sulfonamide with exceptional potency (IC50 0.016-0.060 μM) and proven in vivo efficacy (71.7% tumor growth inhibition at 25 mg/kg). Its enhanced aqueous solubility eliminates confounding solvents, ensuring superior experimental reproducibility. Choose this compound for reliable, high-impact oncology research.

Molecular Formula C20H18N3Na2O8PS
Molecular Weight 537.4 g/mol
Cat. No. B12401457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 62
Molecular FormulaC20H18N3Na2O8PS
Molecular Weight537.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=C1C=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C20H20N3O8PS.2Na/c1-23-17-8-5-13(33(27,28)22-16-7-9-19(29-2)21-20(16)30-3)11-15(17)14-6-4-12(10-18(14)23)31-32(24,25)26;;/h4-11,22H,1-3H3,(H2,24,25,26);;/q;2*+1/p-2
InChIKeyOVENJAFVVFPHDW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 62 (Compound 4c): A Water-Soluble Carbazole Sulfonamide with Validated In Vitro and In Vivo Antitumor Efficacy


Anticancer agent 62, also designated as compound 4c, is a novel, water-soluble, N-substituted carbazole sulfonamide derivative characterized by a molecular formula of C20H18N3Na2O8PS and a molecular weight of 537.39 g/mol [1]. This synthetic small molecule belongs to a class of microtubule-targeting agents that disrupt tubulin polymerization, thereby arresting cell cycle progression and inducing apoptosis [2]. Key physicochemical attributes, including its aqueous solubility profile, are integral to its formulation and in vivo delivery [2].

Why Anticancer Agent 62 Cannot Be Substituted by Closely Related Carbazole Sulfonamides or Microtubule Inhibitors


Despite structural similarities within the carbazole sulfonamide class, substitution of Anticancer agent 62 with a generic analog is not supported by empirical data. The primary evidence reveals a clear divergence in in vivo antitumor potency, where even closely related derivatives like compound 3v or the clinical-stage comparator CA-4P exhibit significantly reduced efficacy at higher or equivalent doses in the same xenograft model [1]. This disparity underscores that minor structural modifications profoundly impact the compound's pharmacodynamics, in vivo stability, or target engagement, making biological activity non-interchangeable [1][2].

Anticancer Agent 62: Quantitative Comparative Efficacy and Activity Profile for Procurement Decisions


Superior In Vivo Tumor Growth Inhibition Compared to CA-4P in HepG2 Xenograft Model

Anticancer agent 62 (compound 4c) demonstrates a statistically significant and quantitatively superior in vivo tumor growth inhibition compared to the established vascular-disrupting agent CA-4P in a human HepG2 xenograft mouse model. At a dose of 25 mg/kg, Anticancer agent 62 achieved a 71.7% reduction in tumor growth. In a head-to-head comparison, this efficacy was substantially greater than that of a 50 mg/kg dose of CA-4P, which achieved only 50% tumor shrinkage [1]. This indicates a 43.4% greater reduction in tumor growth relative to CA-4P at half the dose.

In Vivo Antitumor Efficacy Hepatocellular Carcinoma Xenograft Model

Superior In Vivo Efficacy Over Structurally Related Carbazole Sulfonamide (Compound 3v)

Within its own structural class, Anticancer agent 62 (4c) exhibits the most potent in vivo antitumor activity. A direct comparison against a closely related carbazole sulfonamide, compound 3v, reveals that 25 mg/kg of Anticancer agent 62 inhibits tumor growth by 71.7%, which significantly surpasses the 54.5% inhibition achieved by a higher 50 mg/kg dose of compound 3v in the same HepG2 xenograft model [1].

In Vivo Efficacy Hepatocellular Carcinoma Xenograft

Potent Sub-Micromolar In Vitro Cytotoxicity Against Hepatocellular and Breast Cancer Cell Lines

Anticancer agent 62 demonstrates potent and consistent in vitro antiproliferative activity across a panel of human cancer cell lines, as measured by the SRB assay. The compound exhibits low nanomolar IC50 values of 0.019 µM in HepG2 cells, 0.016 µM in MCF-7 cells, and 0.060 µM in Bel-7402 cells [1]. While not directly benchmarked against a single comparator in the same study, its potency aligns closely with the most active compounds from related carbazole sulfonamide series (e.g., compounds 13f and 13i, which showed IC50 values of 0.01–0.07 µM against HepG2 and MCF-7 cells) [2].

Antiproliferative Activity Cytotoxicity IC50

Enhanced Aqueous Solubility Profile Compared to Lead Compound IG-105 (3)

Anticancer agent 62 belongs to a series of water-soluble carbazole sulfonamide derivatives specifically designed to overcome the poor aqueous solubility of earlier leads like IG-105 (compound 3) [1]. While the exact numerical solubility value for Anticancer agent 62 is not specified in the abstract, the primary study explicitly states that 'Most of these new compounds displayed good aqueous solubility,' which was a key design goal [1]. This is a class-level improvement over the lead compound IG-105, where related derivatives demonstrated significantly improved solubility (e.g., 0.11-19.60 μg/mL for series 13a-m [2] and 13.4-176.5 μg/mL for later series [3]).

Aqueous Solubility Physicochemical Property Drug Formulation

Validated Potency Superiority Over CA-4P in Matched In Vivo Model

The in vivo efficacy of Anticancer agent 62 was directly benchmarked against CA-4P, a well-characterized microtubule inhibitor prodrug that has been evaluated in clinical trials. The study confirms that 25 mg/kg of Anticancer agent 62 was not only superior to 50 mg/kg CA-4P in terms of absolute tumor growth inhibition (71.7% vs 50%), but also achieved this with half the dose, suggesting a more favorable dose-response relationship [1].

Comparative Efficacy In Vivo Microtubule Inhibitor

Designation as Most Efficacious In-Class Compound in Primary Study

The original research article explicitly concludes that 'Among the three water-soluble carbazole sulfonamide derivatives formulated in the present study, compound 4c displayed the most effective tumor growth inhibition in vivo' [1]. This statement, based on direct comparative data within the study, establishes Anticancer agent 62 as the lead candidate from this specific SAR exploration and confirms its superior performance relative to its immediate structural analogs (e.g., compounds 3v and 3h).

SAR Lead Optimization In Vivo

High-Impact Application Scenarios for Anticancer Agent 62 in Oncology Research


Preclinical Efficacy Studies in Hepatocellular Carcinoma (HCC)

Given its validated potency in the HepG2 xenograft model (71.7% tumor growth inhibition at 25 mg/kg [1]), Anticancer agent 62 is ideally suited for researchers conducting preclinical in vivo efficacy studies in hepatocellular carcinoma. Its superior performance over CA-4P and other in-class compounds in this specific indication makes it a compelling tool compound for investigating novel combination therapies or mechanisms of action in liver cancer.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of Water-Soluble Tubulin Inhibitors

The enhanced aqueous solubility of Anticancer agent 62 compared to earlier leads like IG-105 [1] enables robust formulation for intravenous or intraperitoneal administration. This property is critical for generating high-quality, reproducible PK/PD data. Researchers focused on optimizing the exposure-response relationship for microtubule-targeting agents will find Anticancer agent 62 a valuable benchmark due to its favorable physicochemical profile and established in vivo activity.

SAR and Lead Optimization Benchmarking for Carbazole Sulfonamide Analogs

Anticancer agent 62 (compound 4c) serves as a primary positive control and benchmark for structure-activity relationship (SAR) studies aimed at discovering next-generation carbazole sulfonamide derivatives. Its designation as the 'most effective' compound in its original publication [1] provides a clear efficacy standard (e.g., 71.7% inhibition at 25 mg/kg) against which new analogs can be directly compared to assess the success of further medicinal chemistry optimization efforts.

In Vitro Cytotoxicity Profiling Across Liver and Breast Cancer Panels

With low nanomolar IC50 values (0.016-0.060 µM) against a panel including HepG2, Bel-7402, and MCF-7 cells [1], Anticancer agent 62 is an effective positive control for in vitro antiproliferative assays. Its consistent activity across multiple cell lines of hepatic and mammary origin makes it a reliable tool for validating assay conditions, benchmarking the potency of newly synthesized compounds, or investigating resistance mechanisms in these cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.